Introduction: The Strategic Importance of a Versatile Quinazoline Intermediate
Introduction: The Strategic Importance of a Versatile Quinazoline Intermediate
An In-depth Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
In the landscape of modern drug discovery, particularly in the realm of targeted oncology therapies, the quinazoline scaffold has established itself as a privileged structure. Its derivatives are at the core of numerous kinase inhibitors that have transformed patient outcomes. Within this chemical class, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS No: 162364-72-9) emerges as a pivotal intermediate—a sophisticated building block engineered for the synthesis of highly specific and potent pharmaceutical agents.[1]
This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting. Understanding the nuanced properties of this molecule is crucial for leveraging its full potential in the development of next-generation therapeutics.[1][2]
Core Chemical & Physical Properties
The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.
| Property | Value | Source(s) |
| CAS Number | 162364-72-9 | [3][4][5] |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [4][5] |
| Molecular Weight | 300.74 g/mol | [3][5] |
| IUPAC Name | 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Physical Form | Solid | [3] |
| Boiling Point | 452.1 ± 40.0 °C (Predicted) | [6] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 0.72 ± 0.30 (Predicted) | [6] |
| InChI Key | LBGIYCBNJBHZSZ-UHFFFAOYSA-N | [3][5] |
Note: Some physical properties are predicted values derived from computational models.
The structural identity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is routinely confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), which are essential for verifying purity and confirming the outcome of synthetic steps.[7][8][9]
Synthesis and Purification: Crafting the Intermediate
The construction of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with the more accessible methyl 4-hydroxy-3-methoxybenzoate.[7][8] The overall pathway involves five key transformations: substitution (benzylation), nitration, reduction of the nitro group, cyclization to form the quinazolinone core, and finally, chlorination to yield the target compound.[7][8][10] The total yield for this five-step sequence has been reported at 29.2%.[7][8]
Protocol: Chlorination of 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one
The final chlorination step is arguably the most critical, as it installs the reactive handle for subsequent diversification. This protocol is based on established methods.[6]
Objective: To convert the 4-oxo group of the quinazolinone precursor into a 4-chloro group.
Materials:
-
6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or similar inert solvent
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the precursor, 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1.0 eq), with 1,2-dichloroethane.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 4-5 eq). The reaction is exothermic and should be handled in a fume hood.
-
Heating: Heat the mixture to reflux (approximately 85°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl₃.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated brine to remove residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid is typically purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes, to afford the pure 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.[6]
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is rooted in the reactivity of its quinazoline core, specifically the chloro-substituent at the C4 position.
-
The Electrophilic C4 Position: The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][10] This is the cornerstone of its utility. It allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to build diverse molecular libraries for screening.[1]
-
Modulating Groups: The benzyloxy and methoxy groups are not mere spectators. They influence the electronic nature of the ring system and provide handles for modulating physicochemical properties. The benzyloxy group, for instance, can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability in the final drug candidate.[1]
Application as a Kinase Inhibitor Intermediate
The primary application of this compound is in the synthesis of targeted cancer therapies.[1] Quinazoline-based molecules are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[8][11] By reacting 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline with different substituted anilines, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop molecules with high potency and selectivity, thereby minimizing off-target effects.[1] This intermediate is a key precursor in the synthesis of Vandetanib , a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[8][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[12]
-
For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6]
Conclusion
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is far more than a simple catalog chemical; it is a strategically designed intermediate that empowers medicinal chemists and drug discovery scientists. Its value lies in the predictable and high-yielding reactivity of the 4-chloro position, which serves as a versatile gateway for constructing complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to develop novel quinazoline-based therapeutics. As the search for more selective and potent kinase inhibitors continues, the demand for high-quality, well-characterized intermediates like this one will undoubtedly remain a critical component of the innovation pipeline.
References
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998. PubChem, National Center for Biotechnology Information. [Link]
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7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9. Sigma-Aldrich (Chinese). [Link]
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The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. Pharmaffiliates. [Link]
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7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]
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Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]
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